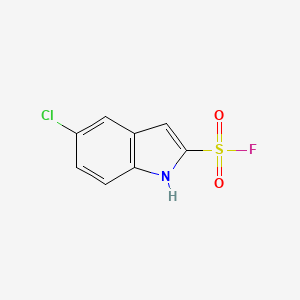
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a tert-butylthio group and an ethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid typically involves the reaction of cyclobutane derivatives with tert-butylthiol and ethylating agents. One common method involves the use of Grignard reagents, where tert-butylthiol is reacted with a cyclobutane derivative in the presence of a suitable catalyst . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable synthesis by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution: The tert-butylthio group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as thiolates or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclobutane derivatives without the tert-butylthio group.
Substitution: Cyclobutane derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The tert-butylthio group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
tert-Butylthiol: Shares the tert-butylthio group but lacks the cyclobutane ring and carboxylic acid group.
Cyclobutane carboxylic acid: Contains the cyclobutane ring and carboxylic acid group but lacks the tert-butylthio group.
Uniqueness: 1-(Tert-butylthio)-3-ethylcyclobutane-1-carboxylic acid is unique due to the combination of its tert-butylthio group, ethyl group, and cyclobutane ring.
Eigenschaften
Molekularformel |
C11H20O2S |
|---|---|
Molekulargewicht |
216.34 g/mol |
IUPAC-Name |
1-tert-butylsulfanyl-3-ethylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2S/c1-5-8-6-11(7-8,9(12)13)14-10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |
InChI-Schlüssel |
XNXZXHNNFFVAMU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1CC(C1)(C(=O)O)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13531263.png)




![tert-Butyl N-{[1-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-4-yl]methyl}carbamate](/img/structure/B13531288.png)



